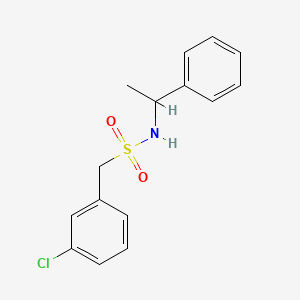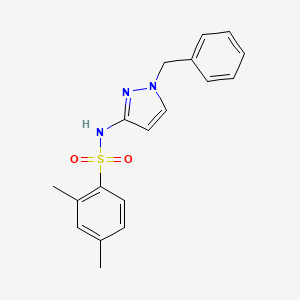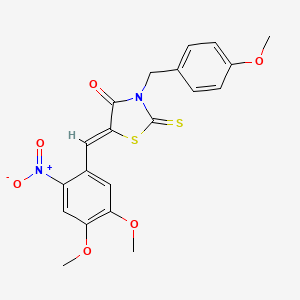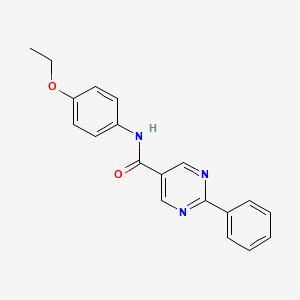![molecular formula C19H22N2O3 B4774090 methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4774090.png)
methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate, also known as DIMEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a member of the benzoate ester family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate can reduce inflammation and pain. methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate has also been shown to modulate the immune system by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in animal models of inflammation. methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). In addition, methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to using methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into account.
Direcciones Futuras
There are several future directions for the study of methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate. One area of research is the development of methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate in modulating the immune system and its potential applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis warrant further investigation.
Aplicaciones Científicas De Investigación
Methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, methyl 4-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)amino]benzoate has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-[1-(2,4-dimethylphenyl)ethylcarbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-5-10-17(13(2)11-12)14(3)20-19(23)21-16-8-6-15(7-9-16)18(22)24-4/h5-11,14H,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCDJPJZJYAITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[1-(2,4-dimethylphenyl)ethyl]carbamoyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4774025.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774035.png)
![2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4774053.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)

![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)

![3-[(4-biphenylyloxy)methyl]piperidine hydrochloride](/img/structure/B4774084.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4774092.png)
![3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B4774102.png)